N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of 1,2,4-triazole derivatives functionalized with sulfanyl acetamide groups. Its structure includes a 2,3-dimethylphenyl substituent on the acetamide nitrogen and a phenoxymethyl group at the 5-position of the triazole ring.
Properties
Molecular Formula |
C21H24N4O2S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[4-ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H24N4O2S/c1-4-25-19(13-27-17-10-6-5-7-11-17)23-24-21(25)28-14-20(26)22-18-12-8-9-15(2)16(18)3/h5-12H,4,13-14H2,1-3H3,(H,22,26) |
InChI Key |
UAWKVFJUGBLUCW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2C)C)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The phenoxymethyl group is introduced via nucleophilic substitution reactions, while the sulfanylacetamide moiety is attached through thiol-ene click chemistry or similar methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting metalloprotein enzymes. The phenyl group may interact with hydrophobic pockets in proteins, while the sulfanylacetamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Biological Activity
N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and implications for therapeutic applications.
Structural Characteristics
The compound has a molecular formula of CHNOS and a molecular weight of approximately 396.5 g/mol. Its structure includes:
- Triazole ring : Known for its diverse biological activities.
- Sulfanyl group : Implicated in redox reactions and potential interactions with biological targets.
- Acetamide moiety : Often associated with pharmacological activity.
Research indicates that the biological activity of this compound may involve:
- Enzyme Inhibition : The phenyl and triazole groups likely bind to active sites on enzymes, modulating their activity.
- Antimicrobial Activity : The compound has shown promise in inhibiting various microbial strains.
- Anticancer Properties : Preliminary studies suggest it may affect cancer cell proliferation through specific pathways.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against several pathogens. In vitro studies demonstrate that the compound exhibits significant antibacterial and antifungal activities.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 14 | 64 µg/mL |
These results indicate that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. For example:
- Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer).
- IC Values :
- HCT116: 6.2 µM
- MCF7: 27.3 µM
These findings suggest that this compound may induce cytotoxic effects on cancer cells while sparing normal cells.
Case Study 1: Synthesis and Biological Evaluation
A study synthesized this compound along with several derivatives. The derivatives were assessed for their biological activities using standard protocols. The results indicated that modifications to the triazole ring significantly affected both antimicrobial and anticancer activities.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways through which this compound exerts its effects. It was found that the compound could induce apoptosis in cancer cells via the mitochondrial pathway while also inhibiting key metabolic enzymes involved in cellular proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The table below compares key structural features and biological activities of the target compound with its analogs:
Key Observations:
R1 Substituent :
- The target compound’s 2,3-dimethylphenyl group introduces steric hindrance compared to the linear alkyl-substituted phenyl groups in VUAA1 (4-ethylphenyl) and OLC-12 (4-isopropylphenyl). This may alter binding kinetics or receptor selectivity .
- Bulky substituents (e.g., OLC15’s 4-butylphenyl) are associated with antagonist activity, suggesting R1 size influences agonist/antagonist switching .
R3 Substituent: The phenoxymethyl group in the target compound is distinct from the pyridinyl groups in VUAA1, OLC-12, and OLC13. Phenoxymethyl’s lipophilicity and aromaticity may enhance membrane permeability but reduce polar interactions with Orco receptors compared to pyridinyl .
Core Structure :
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | VUAA1 | OLC-12 |
|---|---|---|---|
| Molecular Weight (g/mol) | 451.54 | 409.49 | 437.54 |
| LogP (Predicted) | 3.8 | 3.2 | 3.5 |
| Solubility (µM) | ~50 (DMSO) | ~100 (DMSO) | ~75 (DMSO) |
| Metabolic Stability | Moderate (CYP3A4) | Low (CYP2D6) | Moderate (CYP3A4) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
